molecular formula C11H13F3N2O3S B2511842 Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate CAS No. 338392-97-5

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2511842
CAS No.: 338392-97-5
M. Wt: 310.29
InChI Key: GVTUEPXWGDILLE-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H13F3N2O3S and its molecular weight is 310.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated various synthesis methods for compounds structurally similar to Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, focusing on their potential applications in medicinal chemistry and materials science. For instance, Mohamed (2021) discussed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting a method that could be relevant for the synthesis of compounds with similar structural features for scientific exploration Mohamed, 2021.

Potential Antitumor Properties

A study by Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and tested their antitumor properties. This research could provide insights into the development of new anticancer agents using structurally related compounds Horishny et al., 2020.

Chemical Transformations and Reactions

The study of chemical transformations and reactions of thiazole derivatives, including those similar to this compound, is crucial for understanding their reactivity and potential applications in creating new materials or drugs. For example, Boy and Guernon (2005) explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy, offering a methodological approach that could be applicable to the synthesis and functionalization of related thiazole compounds Boy & Guernon, 2005.

Antibacterial Activities

The research on the synthesis of novel thiazole compounds and their antibacterial activities by Qiu Li-ga (2015) demonstrates the potential of thiazole derivatives in contributing to the development of new antibacterial agents. This study suggests that compounds structurally related to this compound could also exhibit useful biological activities Qiu Li-ga, 2015.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sigma-1 receptors, which are involved in modulating pain and neuroprotection . The interaction with sigma-1 receptors suggests that this compound may have potential therapeutic applications in pain management and neurodegenerative diseases.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in inflammatory responses and cell survival . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as sigma-1 receptors, and modulates their activity. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as pain relief and neuroprotection . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and biotransformation . This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can impact its biological activity and effectiveness in various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTUEPXWGDILLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (4.00 g, 15.4 mmol) to a solution of morpholine (4.03 g, 46.2 mmol) in DMSO (10 mL). Stir the reaction at ambient temperature overnight. Add CH2Cl2, and wash the mixture with H2O. Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting residue by flash silica gel chromatography (20:5:1 hexanes:EtOAc:2 M NH3/MeOH) to yield the title compound (4.58 g, 96%). ES/MS m/z 311.0 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

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